molecular formula C12H15FO B2493400 (S)-cyclopentyl(3-fluorophenyl)methanol CAS No. 1821839-29-5

(S)-cyclopentyl(3-fluorophenyl)methanol

Cat. No. B2493400
CAS RN: 1821839-29-5
M. Wt: 194.249
InChI Key: YJXHONVUEUPTHT-LBPRGKRZSA-N
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Description

“(S)-cyclopentyl(3-fluorophenyl)methanol” is likely a compound that contains a cyclopentyl group, a 3-fluorophenyl group, and a methanol group . The exact structure and properties would depend on how these groups are connected.


Molecular Structure Analysis

The molecular structure of “(S)-cyclopentyl(3-fluorophenyl)methanol” would likely include a cyclopentyl ring, a phenyl ring with a fluorine atom at the 3-position, and a methanol group . The exact structure would depend on how these groups are connected.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-cyclopentyl(3-fluorophenyl)methanol” would depend on its exact structure. For example, similar compounds have been reported to have a molecular weight of around 196.26 g/mol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “(S)-cyclopentyl(3-fluorophenyl)methanol” would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “(S)-cyclopentyl(3-fluorophenyl)methanol” would depend on its exact structure and how it’s used. For example, similar compounds may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “(S)-cyclopentyl(3-fluorophenyl)methanol” would depend on its potential applications. For example, if it’s a drug candidate, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(S)-cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-cyclopentyl(3-fluorophenyl)methanol

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